molecular formula C21H43N5O7 B1671437 Gentamicin CAS No. 1403-66-3

Gentamicin

Cat. No. B1671437
CAS RN: 1403-66-3
M. Wt: 477.6 g/mol
InChI Key: CEAZRRDELHUEMR-ZMRLYRBASA-N
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Description

Gentamicin is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It belongs to the class of medicines known as aminoglycoside antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Gentamicin is produced by the bacterium Micromonospora echinospora . The addition of 0.1% CaCl2 and 0.3% sodium citrate increased gentamicin titers by 11.5% . CaCl2 downregulated the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein in the gentamicin synthesis pathway, whereas sodium citrate downregulated key proteins in the glycosylation pathway and tricarboxylic acid pathway .


Molecular Structure Analysis

Gentamicin has a molecular formula of C21H43N5O7 . Its molecular weight is 477.6 g/mol . The IUPAC name for Gentamicin is 2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol .


Physical And Chemical Properties Analysis

Gentamicin has a molecular formula of C21H43N5O7 and a molecular weight of 477.6 g/mol . It is a solid at room temperature .

Scientific Research Applications

1. Nephroprotective Effects

Gentamicin, known for its efficacy against Gram-negative bacterial infections, is limited in clinical use due to its nephrotoxicity. Research has been exploring natural substances for their nephroprotective effects against gentamicin-induced kidney damage.

  • Fatty Acids from Moringa oleifera : Fatty acids from the ethanolic extract of Moringa oleifera seeds have shown nephroprotective abilities against gentamicin-induced kidney injury in rats, by ameliorating alterations in plasma, urine, and kidney homogenate (Nafiu et al., 2019).
  • Rotula aquatica Extract : Ethyl acetate fraction from Rotula aquatica demonstrates protective effects against gentamicin-induced nephrotoxicity. It has shown potential as an anti-inflammatory and nephroprotective drug (A. et al., 2018).
  • Lipid Transfer Protein from Morinda citrifolia : A lipid transfer protein isolated from Morinda citrifolia seeds protected against gentamicin-induced nephrotoxicity in rats and in a Rhesus monkey cell line. It improved creatinine, urea, and uric acid levels and reduced oxidative stress and inflammation (Marinho et al., 2020).

2. Ototoxicity and Otoprotective Research

Gentamicin's use is restricted due to adverse effects on the inner ear. Research has investigated agents that can protect against this ototoxicity.

  • Active Peptide from Rapana venosa : A novel active peptide from Rapana venosa showed otoprotective effects in zebrafish larvae. It helped reduce uptake of gentamicin by sensory hair cells, thereby preventing loss (Gao et al., 2020).

3. Antimicrobial Activity and Resistance

Gentamicin's efficacy as an antibiotic and the emergence of resistance have been subjects of research.

  • Gentamicin in Poultry Farms : A study in Nigeria revealed frequent use of gentamicin in poultry farms without observing withdrawal periods, leading to gentamicin residue in commercial broilers. This poses risks of consuming gentamicin or its metabolites in poultry (Onyeanu et al., 2020).
  • Gentamicin Susceptibility in Neisseria gonorrhoeae : An evaluation of gentamicin minimum inhibitory concentrations in Neisseria gonorrhoeae isolates in China suggests gentamicin as a promising treatment for gonococcal infections, given its in vitro efficacy (Liu et al., 2019).

Safety And Hazards

Gentamicin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

There are ongoing studies to improve the efficacy and safety of Gentamicin. For example, one study reported the efficacy of gentamicin-intercalated smectite hybrid-based treatment regimens in a murine model . Another study suggested that a gentamicin-loaded apatite cement/α-TCP composite has potential as a drug delivery system .

properties

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRRDELHUEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gentamicin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons, 1.26e+01 g/L
Record name Gentamicin
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Record name Gentamicin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. The necessity of oxygen-dependent active transport explains why aminoglycosides are ineffective against anaerobic bacteria. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Gentamicin
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Record name Gentamicin
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Product Name

Gentamicin

Color/Form

White amorphous powder

CAS RN

1403-66-3
Record name Gentamicin [INN:BAN]
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Record name Gentamicin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102-108 °C, 105 °C (decomposition)
Record name Gentamicin
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Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gentamicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

TLC: eluent chloroform/methanol/water/28% NH3 50:40:7:3; RF=0.67 (traumatic acid): eluent chloroform,/methanol/28% NH3 1:1:1 ninhydrin as indicator: three stains are observed like in gentamycin sulfate used as standard sample.
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chloroform methanol water
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gentamycin sulfate
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Synthesis routes and methods II

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
801,000
Citations
BJ Chaves, P Tadi - 2020 - europepmc.org
… Gentamicin is an aminoglycoside antibiotic used in … Gentamicin is an aminoglycoside antibiotic. It exhibits bactericidal activity against aerobic gram-negative bacteria making gentamicin …
Number of citations: 35 europepmc.org
S Yoshizawa, D Fourmy, JD Puglisi - The EMBO journal, 1998 - embopress.org
… Each component of gentamicin C protects the same bases of 16S rRNA from modification, … of 1 μM gentamicin C1a and 10 μM gentamicin C2. The intensity of the gentamicin C1 footprint …
Number of citations: 466 www.embopress.org
FE Hahn, SG Sarre - The Journal of infectious diseases, 1969 - JSTOR
… and Ciferri using 12 times the gentamicin concentration used in our … gentamicin renders observations on the failure of protein synthesis highly significant. We conclude that gentamicin is …
Number of citations: 104 www.jstor.org
Y Quiros, L Vicente-Vicente, AI Morales… - Toxicological …, 2011 - academic.oup.com
… Gentamicin is an aminoglycoside antibiotic widely used against infections by Gram-… Gentamicin nephrotoxicity occurs in 10–20% of therapeutic regimes. A central aspect of gentamicin …
Number of citations: 286 academic.oup.com
GB APPEL, HC NEU - Annals of Internal Medicine, 1978 - acpjournals.org
… For a decade gentamicin has been used extensively because of its antimicrobial … of gentamicin. It is clear that an appreciation of the pharmacokinetics and the clinical use of gentamicin …
Number of citations: 214 www.acpjournals.org
GM Halmagyi, CM Fattore… - … —Head and Neck …, 1994 - journals.sagepub.com
… there Isno safe gentamicin dose and no safe serum gentamicin level, … gentamicIn should become more aware of the clinical features of vestlbulotoxlclty because stopping gentamicin as …
Number of citations: 119 journals.sagepub.com
JL Kadurugamuwa, AJ Clarke… - Journal of …, 1993 - Am Soc Microbiol
… of gentamicin to be 464, and the number of gentamicin varieties in … gentamicin-BSA complex would have a Mr range of 78,600 (ie, 25 gentamicin molecules) to 91,592 (ie, 53 gentamicin …
Number of citations: 213 journals.asm.org
FO Black, S Pesznecker, V Stallings - Otology & neurotology, 2004 - journals.lww.com
… of gentamicin therapy; however, gentamicin vestibulotoxicity was not recognized before hospital discharge in 32 of 33 subjects. Serum peak and trough gentamicin … with gentamicin use. …
Number of citations: 203 journals.lww.com
PD Walker, Y Barri, SV Shah - Renal failure, 1999 - Taylor & Francis
… are important mediators of gentamicin nephrotoxici @. Gentamicin has been shown to en… Gentamicin has been shown to lead to release of iron from renal cortical mitochondria and …
Number of citations: 275 www.tandfonline.com
EA Elsinghorst - Methods in enzymology, 1994 - Elsevier
Publisher Summary This chapter focuses on the bacterial penetration of cultured epithelial cells. Gentamicin has been used to study bacterial interactions with other eukaryotic cell types…
Number of citations: 414 www.sciencedirect.com

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